molecular formula C9H19N B13613434 3-Isopropyl-2,3-dimethylpyrrolidine

3-Isopropyl-2,3-dimethylpyrrolidine

Katalognummer: B13613434
Molekulargewicht: 141.25 g/mol
InChI-Schlüssel: LQCNVJVDDLOANO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropyl-2,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, a five-membered ring structure with one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,3-dimethylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbutanal with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene or dichloromethane, and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropyl-2,3-dimethylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Isopropyl-2,3-dimethylpyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Isopropyl-2,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Isopropyl-2,3-dimethylpyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These features make it a valuable compound for targeted applications in medicinal chemistry and industrial processes, where precise control over molecular interactions is essential .

Eigenschaften

Molekularformel

C9H19N

Molekulargewicht

141.25 g/mol

IUPAC-Name

2,3-dimethyl-3-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-7(2)9(4)5-6-10-8(9)3/h7-8,10H,5-6H2,1-4H3

InChI-Schlüssel

LQCNVJVDDLOANO-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCN1)(C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.